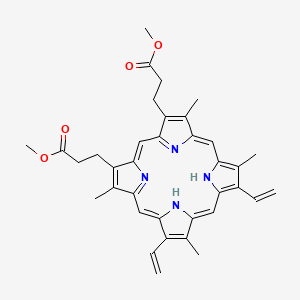
Protoporphyrin IX dimethyl ester
説明
Synthesis Analysis
The synthesis of protoporphyrin IX dimethyl ester has been explored through various methods. A notable method involves modifying the procedure previously described in the literature to obtain the product in a pure state without the necessity of applying chromatographic separation, starting from defibrinated blood or red blood cells with modifications to Hamsik’s procedure (Chu, 1946). Another approach for synthesizing dimethyl esters of protoporphyrin IX involves the cyclization of a,c-biladienes to corresponding porphyrins and subsequent Hofmann degradation (Ponomarev, Nasralla, Bubnova, & Evstigneeva, 1973).
Molecular Structure Analysis
The molecular structure of protoporphyrin IX dimethyl ester has been analyzed through various spectroscopic techniques. The NMR spectra of zinc(II) protoporphyrin-IX dimethyl ester, for example, have revealed insights into complex formation and self-aggregation behaviors, contributing to the understanding of its molecular structure and interaction mechanisms (Abraham, Fell, Pearson, & Smith, 1979).
Chemical Reactions and Properties
Protoporphyrin IX dimethyl ester participates in various chemical reactions, including the formation of nitrogen oxide complexes, which have been characterized by infrared spectrum and electron paramagnetic resonance (EPR) spectra, indicating rhombic symmetry (Yoshimura, 1978). Functionalization of the β-positions of protoporphyrin IX dimethyl esters through initial halogenations and subsequent palladium-catalyzed coupling reactions demonstrates the versatility of this compound in synthetic chemistry (O'Brien et al., 2019).
Physical Properties Analysis
The physical properties of protoporphyrin IX dimethyl ester, such as its aggregation behavior and interaction with ligands, have been thoroughly studied using NMR spectroscopy. The investigations into its self-aggregation in solutions provide important insights into its solubility and stability characteristics, which are crucial for its application in various fields (Abraham, Fell, Pearson, & Smith, 1979).
Chemical Properties Analysis
The chemical properties of protoporphyrin IX dimethyl ester, including its acid-base behavior and reactivity towards various chemical transformations, have been the subject of extensive research. Studies on its iodination and subsequent transformation of iodinated moieties highlight its reactivity and potential for functional modification, enabling the synthesis of a variety of derivatives with desired properties (Miyata et al., 2018).
科学的研究の応用
Synthesis and Preparation
- Protoporphyrin IX dimethyl ester is crucial in the preparation and identification of protoporphyrin IX. Modified procedures allow the preparation of this compound in a pure state without needing chromatographic separation, as demonstrated by Chu (1946) (E. J. Chu, 1946).
Analytical Applications
- It is used as a standard material in acid-extraction methods for erythrocyte protoporphyrin, which serves as an indicator of various medical conditions. The calibration of acid-extraction methods uses protoporphyrin IX dimethyl ester due to its consistent and reproducible results (E. Gunter, W. Turner & D. Huff, 1989).
Development of Derivatives
- Protoporphyrin IX dimethyl ester has been used to create new derivatives such as porphyrin S-411 and harderoporphyrin, which have potential applications in various fields (D. Dolphin & R. Sivasothy, 1981).
Application in Phototoxicity Studies
- This compound is significant in phototoxicity studies, especially in cancer research. It exhibits higher intracellular uptake and is a more potent photosensitizer compared to protoporphyrin IX, particularly when targeting mitochondria and lysosomes (K. Yee, K. Soo, B. Bay & M. Olivo, 2002).
Chemical Reactions and Properties
- Protoporphyrin IX dimethyl ester has been studied for its reactions and properties, such as its participation in Diels–Alder reactions and its potential in synthesizing chlorin derivatives for photodynamic therapy (PDT) applications (A. Morgan & D. H. Kohli, 1995), (K. T. Oliveira et al., 2008).
Spectroscopic Studies
- It is used in spectroscopic studies to understand molecular structures and interactions, such as in NMR spectroscopy of porphyrins (T. R. Janson & J. Katz, 1972).
特性
IUPAC Name |
methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBPATQBTSBIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889376 | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protoporphyrin IX dimethyl ester | |
CAS RN |
5522-66-7, 6164-53-0 | |
| Record name | Protoporphyrin IX dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



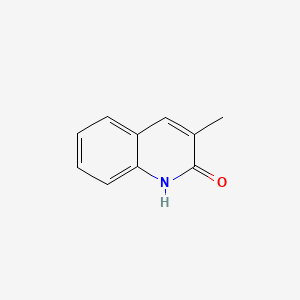

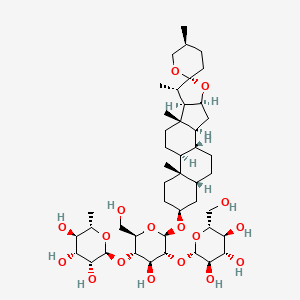
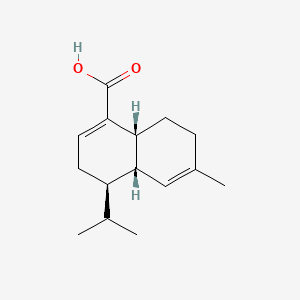
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate](/img/structure/B1216117.png)
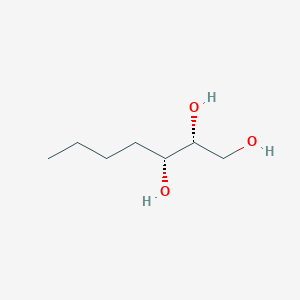
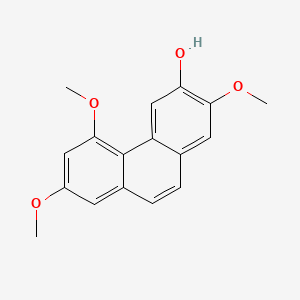
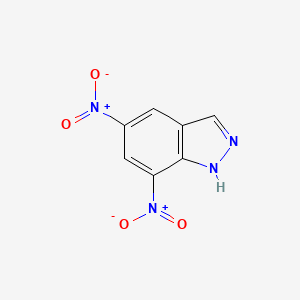
![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)
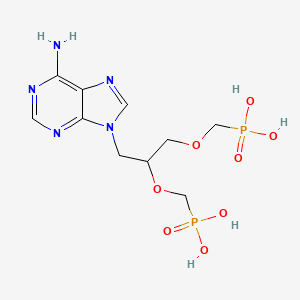
![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)
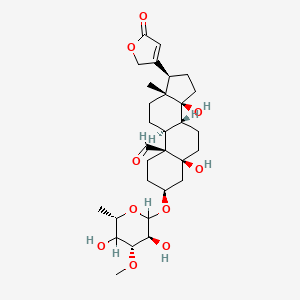
![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)